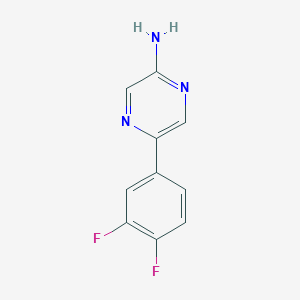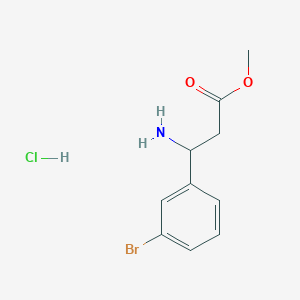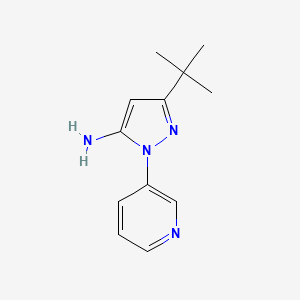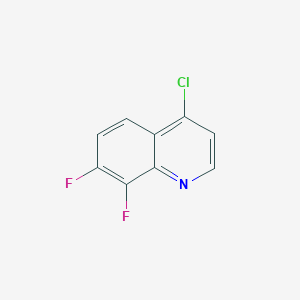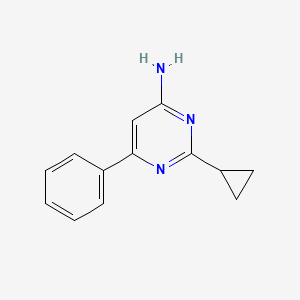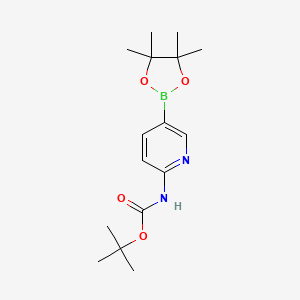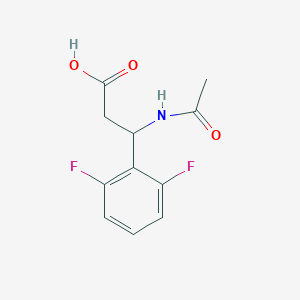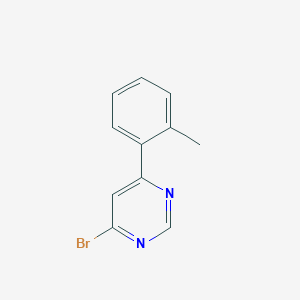
4-溴-6-(邻甲苯基)嘧啶
描述
4-Bromo-6-(o-tolyl)pyrimidine is a useful research compound. Its molecular formula is C11H9BrN2 and its molecular weight is 249.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-(o-tolyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(o-tolyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
治疗潜力
嘧啶及其衍生物已被证明具有广泛的生物学潜力 . 它们被描述为具有各种治疗潜力,如抗癌 、抗病毒 、抗菌 、抗炎 、镇痛 、抗氧化 和抗疟疾 活性。
抗菌活性
嘧啶衍生物已显示出有希望的抗菌活性。 抗生素的广泛使用导致了多重耐药微生物病原体的出现,因此需要寻找新的化学实体来治疗微生物感染 .
神经保护剂
嘧啶及其衍生物已被证明具有神经保护作用 . 它们已被用于治疗各种神经退行性疾病,如阿尔茨海默病、亨廷顿病、帕金森病、肌萎缩侧索硬化症、缺血性中风和外伤性脑损伤 .
抗神经炎症剂
三唑-嘧啶杂化化合物已显示出有希望的抗神经炎症作用 . 它们被发现可以抑制 LPS 刺激的人类小胶质细胞中一氧化氮 (NO) 和肿瘤坏死因子-α (TNF-α) 的产生 .
抗癌剂
嘧啶衍生物已被用作抗癌剂 . 它们被发现对多种癌症有效。
抗氧化剂
嘧啶衍生物被发现具有抗氧化作用 . 它们被用来中和体内的有害自由基。
作用机制
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Mode of Action
The mode of action of 4-Bromo-6-(o-tolyl)pyrimidine involves a nucleophilic attack on pyrimidines using organolithium reagents. This reaction has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The introduction of a hydrophobic side chain using organolithium reagents enhances the binding affinity with the serotonin (5-HT) receptor sites .
Biochemical Pathways
It’s worth noting that pyrimidine derivatives are common in many natural products and synthetic drugs with antibacterial and antimicrobial activities . They play a crucial role in the synthesis of 4,6-disubstituted pyrimidines .
Pharmacokinetics
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, leading to a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Action Environment
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
4-Bromo-6-(o-tolyl)pyrimidine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key interactions is with cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. The compound acts as an inhibitor of CDKs, thereby affecting cell proliferation and growth. Additionally, 4-Bromo-6-(o-tolyl)pyrimidine has been shown to interact with proteins involved in DNA repair mechanisms, such as poly (ADP-ribose) polymerase (PARP). This interaction can lead to the modulation of DNA repair processes, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of 4-Bromo-6-(o-tolyl)pyrimidine on cellular processes are significant. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell survival. The compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a vital role in programmed cell death. Furthermore, 4-Bromo-6-(o-tolyl)pyrimidine affects gene expression by modulating transcription factors such as NF-κB and p53. These changes in gene expression can lead to alterations in cellular metabolism and the inhibition of tumor growth .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(o-tolyl)pyrimidine exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound can inhibit PARP activity, reducing the repair of DNA damage and promoting cell death in cancer cells. The molecular docking studies have shown that 4-Bromo-6-(o-tolyl)pyrimidine forms stable complexes with these enzymes, highlighting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(o-tolyl)pyrimidine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to 4-Bromo-6-(o-tolyl)pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis. These effects are consistent in both in vitro and in vivo models, demonstrating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(o-tolyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. The threshold for these toxic effects varies among different animal models, but careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4-Bromo-6-(o-tolyl)pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability, which are crucial factors for its therapeutic application .
Transport and Distribution
The transport and distribution of 4-Bromo-6-(o-tolyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters and distributed to various cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, can influence its therapeutic efficacy and toxicity. Understanding the transport mechanisms is essential for optimizing the delivery and targeting of 4-Bromo-6-(o-tolyl)pyrimidine in clinical settings .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(o-tolyl)pyrimidine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and activity. Additionally, targeting signals within the compound’s structure can direct it to specific organelles, enhancing its therapeutic potential .
属性
IUPAC Name |
4-bromo-6-(2-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBVWWOWMWJGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


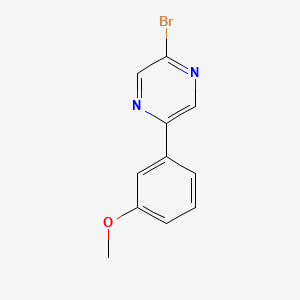
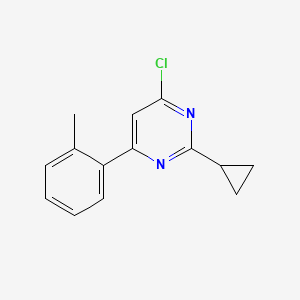
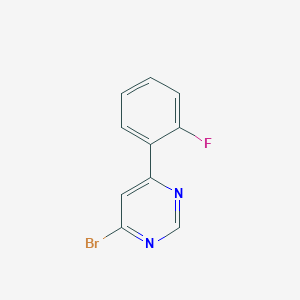
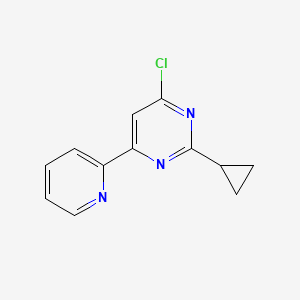
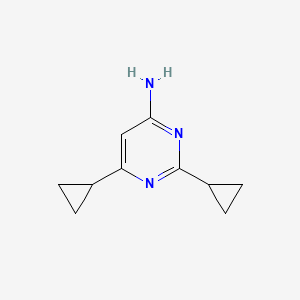
![3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1463147.png)
